N-(4-chloro-2-fluorophenyl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chloro-fluorophenyl group, a methoxy group, and a carboxamide group. These groups suggest that the compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chloro-fluorophenyl group would likely contribute to the compound’s polarity, while the methoxy and carboxamide groups could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would be influenced by its polarity and ability to form hydrogen bonds .Scientific Research Applications
Antimicrobial Activity
- N-(4-chloro-2-fluorophenyl) derivatives exhibit antimicrobial activities. A study synthesized N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives and found that some compounds showed good antibacterial activity and moderate antifungal activity. These compounds followed the Lipinski “Rule of Five” (Ahsan et al., 2016).
Cytotoxicity
- Research on 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides showed that these compounds, when synthesized, displayed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Hydrogen Bonding Patterns
- A study analyzing the molecular and supramolecular structures of 18 N-arylpyrazinecarboxamides, including derivatives with N-(4-fluorophenyl), revealed a wide range of intermolecular forces, such as N-H...N, N-H...O, C-H...N, and C-H...O hydrogen bonds, contributing to understanding bonding patterns in similar compounds (Wardell et al., 2008).
Synthesis for Antitumor Agents
- A series of substituted phenazine-1-carboxamides, including N-[2-(dimethylamino)ethyl] derivatives, were synthesized and evaluated for antitumor activities. This study helps in understanding the synthesis process and potential antitumor applications of similar N-(4-chloro-2-fluorophenyl) derivatives (Rewcastle et al., 1987).
Electrochromic Properties
- A study on aromatic polyamides containing N,N,N‘,N‘-Tetraphenyl-p-Phenylenediamine Moieties, which are related to the target compound, demonstrated significant electrochromic properties. This research could be relevant for exploring similar properties in N-(4-chloro-2-fluorophenyl) derivatives (Liou & Chang, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3/c1-23-13-8-14(21)20-6-2-3-12(20)15(13)16(22)19-11-5-4-9(17)7-10(11)18/h4-5,7-8H,2-3,6H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBMZXYWXMPKTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NC3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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